molecular formula C7H9N3O B13942799 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one

3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13942799
M. Wt: 151.17 g/mol
InChI Key: UPHKOOIVQBDQJT-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both azetidine and dihydropyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one typically involves the formation of the azetidine ring followed by the construction of the dihydropyrimidinone moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The exact mechanism of action of 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes . Further research is needed to elucidate the detailed mechanism and identify the precise molecular targets.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-(azetidin-3-yl)pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c11-7-1-2-8-5-10(7)6-3-9-4-6/h1-2,5-6,9H,3-4H2

InChI Key

UPHKOOIVQBDQJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC=CC2=O

Origin of Product

United States

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